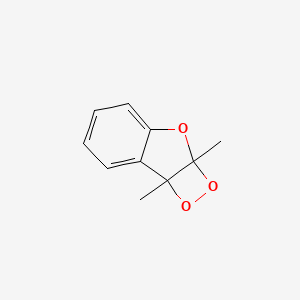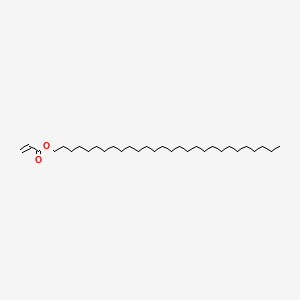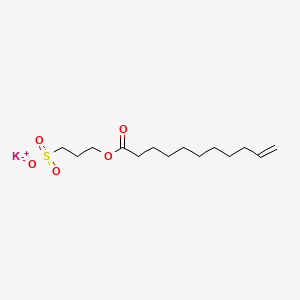
Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is characterized by its unique structure, which includes a benzopyran ring system that is fully hydrogenated and substituted with methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as a benzopyran derivative, in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process . Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
Octahydro-2,5,5,8a-tetramethyl-7H-1-benzopyran-7-one: This compound has a similar benzopyran ring system but differs in the number and position of methyl groups.
Hexahydro-2,5,5,8a-tetramethyl-7-chromanone: Another related compound with a partially hydrogenated benzopyran ring and different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and fully hydrogenated ring system, which confer distinct chemical and physical properties.
Properties
CAS No. |
93777-44-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydrochromen-2-one |
InChI |
InChI=1S/C12H20O2/c1-11(2)7-4-8-12(3)9(11)5-6-10(13)14-12/h9H,4-8H2,1-3H3 |
InChI Key |
SHICNVFFVVSNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


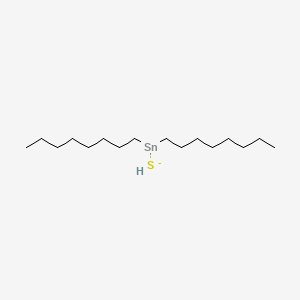
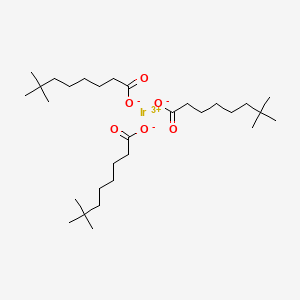

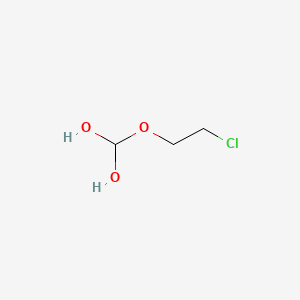
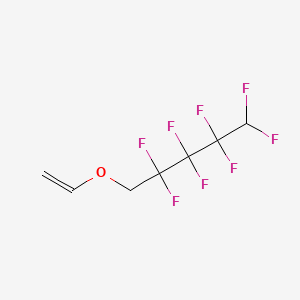

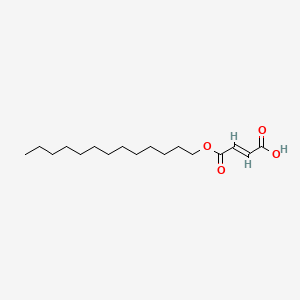

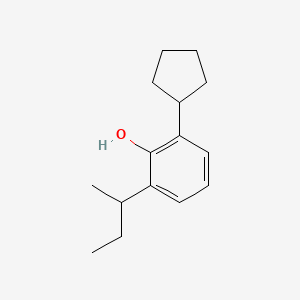
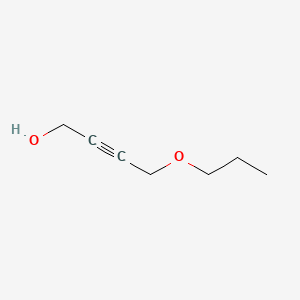
![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
